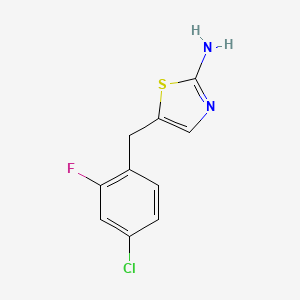![molecular formula C9H14N2OS B13196946 2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13196946.png)
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine is a chemical compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol . This compound is characterized by the presence of a pyridine ring, a sulfanyl group, and an ethoxyethanamine chain. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine typically involves the reaction of pyridine-2-thiol with 2-chloroethanol to form 2-(pyridin-2-ylsulfanyl)ethanol. This intermediate is then reacted with ethylenediamine under appropriate conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Complexation: The pyridine ring can form coordination complexes with metal ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Nucleophiles: Ammonia, primary amines.
Metal Ions: Copper(II), nickel(II) salts.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of substituted ethoxy derivatives.
Complexation: Formation of metal-pyridine complexes.
Aplicaciones Científicas De Investigación
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine is utilized in various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can coordinate with metal ions, influencing enzymatic activities. The sulfanyl group can undergo redox reactions, modulating cellular redox states. Additionally, the ethoxyethanamine chain can interact with biological membranes, affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-ylsulfanyl)ethanol: Lacks the ethoxyethanamine chain, making it less versatile in biological applications.
2-(Pyridin-2-ylsulfanyl)ethylamine: Similar structure but without the ethoxy group, affecting its chemical reactivity and biological interactions.
Uniqueness
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine is unique due to its combination of a pyridine ring, a sulfanyl group, and an ethoxyethanamine chain. This structural arrangement allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and development .
Propiedades
Fórmula molecular |
C9H14N2OS |
|---|---|
Peso molecular |
198.29 g/mol |
Nombre IUPAC |
2-(2-pyridin-2-ylsulfanylethoxy)ethanamine |
InChI |
InChI=1S/C9H14N2OS/c10-4-6-12-7-8-13-9-3-1-2-5-11-9/h1-3,5H,4,6-8,10H2 |
Clave InChI |
APBBCXPMQUBVFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


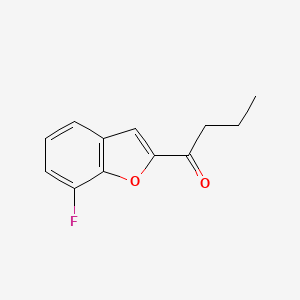

![4-[(2-Phenoxyethyl)amino]butanoic acid](/img/structure/B13196880.png)
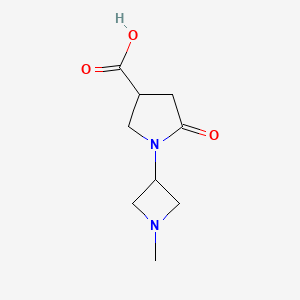

![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13196902.png)
![4-Fluoro-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13196903.png)
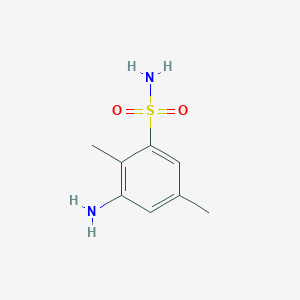
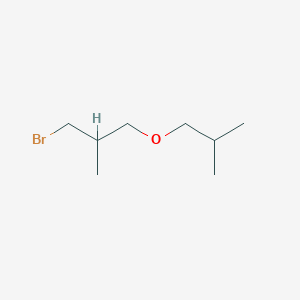

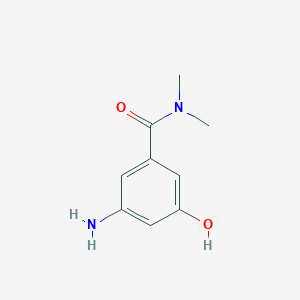
![1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13196930.png)
![3-tert-Butyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196934.png)
